molecular formula C18H26N2O4S2 B4794218 1-{[4-(methylthio)-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane

1-{[4-(methylthio)-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane

Cat. No. B4794218
M. Wt: 398.5 g/mol
InChI Key: XGERYWBNETVLCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[4-(methylthio)-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane, also known as MSA, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. MSA belongs to the class of sulfonamide compounds and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-{[4-(methylthio)-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane is not fully understood. However, it has been suggested that 1-{[4-(methylthio)-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane exerts its anti-inflammatory effect by inhibiting the activation of NF-κB, a transcription factor that regulates the production of pro-inflammatory cytokines. 1-{[4-(methylthio)-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
1-{[4-(methylthio)-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 1-{[4-(methylthio)-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 1-{[4-(methylthio)-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane has been studied for its potential use in the treatment of bacterial infections, including multidrug-resistant bacteria.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-{[4-(methylthio)-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane in lab experiments is its potent anti-inflammatory effect. 1-{[4-(methylthio)-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane has been shown to inhibit the production of pro-inflammatory cytokines, making it a useful tool for studying the role of inflammation in various diseases. Another advantage of using 1-{[4-(methylthio)-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane is its potential use in the treatment of bacterial infections, including multidrug-resistant bacteria. However, one of the limitations of using 1-{[4-(methylthio)-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 1-{[4-(methylthio)-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane. One direction is to further investigate its mechanism of action, particularly in the inhibition of NF-κB activation. Another direction is to study its potential use in the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases. Additionally, further studies are needed to optimize the synthesis method of 1-{[4-(methylthio)-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane to improve its yield and solubility. Finally, more research is needed to evaluate the safety and efficacy of 1-{[4-(methylthio)-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane in humans.
Conclusion:
1-{[4-(methylthio)-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. 1-{[4-(methylthio)-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane has been studied extensively for its potential use as a therapeutic agent in various diseases. Although further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans, 1-{[4-(methylthio)-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane holds promise as a potential therapeutic agent for various diseases.

Scientific Research Applications

1-{[4-(methylthio)-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane has been studied extensively for its potential use as a therapeutic agent in various diseases. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. 1-{[4-(methylthio)-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have a potent anti-inflammatory effect by inhibiting the production of pro-inflammatory cytokines. 1-{[4-(methylthio)-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane has been studied for its potential use in the treatment of bacterial infections, including multidrug-resistant bacteria.

properties

IUPAC Name

[5-(azepan-1-ylsulfonyl)-2-methylsulfanylphenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S2/c1-25-17-7-6-15(26(22,23)20-8-4-2-3-5-9-20)14-16(17)18(21)19-10-12-24-13-11-19/h6-7,14H,2-5,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGERYWBNETVLCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(Azepan-1-ylsulfonyl)-2-(methylsulfanyl)phenyl](morpholin-4-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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